3-(Bromomethyl)-6-chloropyridazine

Sequential functionalization Site-selective derivatization Orthogonal reactivity

3-(Bromomethyl)-6-chloropyridazine (CAS 859161-48-1) is a heterocyclic building block belonging to the pyridazine class, characterized by a benzylic bromomethyl group at the C3 position and an aromatic chlorine at the C6 position on the electron-deficient 1,2-diazine ring. With a molecular formula of C5H4BrClN2 and a molecular weight of 207.45 g/mol, this compound presents two electronically and sterically distinct leaving groups that enable programmed, site-selective sequential functionalization—a capability absent in analogs bearing only a single reactive handle.

Molecular Formula C5H4BrClN2
Molecular Weight 207.45 g/mol
CAS No. 859161-48-1
Cat. No. B1592412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-6-chloropyridazine
CAS859161-48-1
Molecular FormulaC5H4BrClN2
Molecular Weight207.45 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1CBr)Cl
InChIInChI=1S/C5H4BrClN2/c6-3-4-1-2-5(7)9-8-4/h1-2H,3H2
InChIKeyGVXWGEMPRMESSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-6-chloropyridazine (CAS 859161-48-1): Orthogonally Functionalized Pyridazine Building Block for Sequential Derivatization


3-(Bromomethyl)-6-chloropyridazine (CAS 859161-48-1) is a heterocyclic building block belonging to the pyridazine class, characterized by a benzylic bromomethyl group at the C3 position and an aromatic chlorine at the C6 position on the electron-deficient 1,2-diazine ring [1]. With a molecular formula of C5H4BrClN2 and a molecular weight of 207.45 g/mol, this compound presents two electronically and sterically distinct leaving groups that enable programmed, site-selective sequential functionalization—a capability absent in analogs bearing only a single reactive handle [1]. The compound is commercially available at purity specifications of ≥95% to 98%+ from multiple suppliers and is classified as a pharmaceutical intermediate in pyridazine-focused drug discovery programs .

Why 3-(Bromomethyl)-6-chloropyridazine Cannot Be Replaced by Simpler Pyridazine Analogs in Multi-Step Synthetic Routes


This compound occupies a distinct functional space that simpler pyridazine analogs cannot replicate. 3-(Chloromethyl)-6-chloropyridazine (CAS 120276-59-7) bears two chlorine-based leaving groups with poor leaving-group discrimination, complicating site-selective transformations [1]. 3-(Bromomethyl)pyridazine (CAS 60023-36-1) offers only a single benzylic bromide handle, precluding sequential cross-coupling strategies that require a second aryl halide anchor . 3,6-Dichloropyridazine (CAS 141-30-0) presents two aromatic chlorides whose near-identical reactivity leads to statistical product mixtures under Suzuki–Miyaura conditions (7:3 mono:diarylation) unless resorting to the more costly and less stable 3-chloro-6-iodopyridazine [2]. Only 3-(bromomethyl)-6-chloropyridazine provides a pre-installed reactivity gradient—a rapidly reacting benzylic bromide and a slower aromatic chloride—that unambiguously decouples the first and second functionalization steps without protecting group manipulations or expensive iodo intermediates [3].

Quantitative Differentiation Evidence for 3-(Bromomethyl)-6-chloropyridazine Against Closest Structural Analogs


Leaving-Group Reactivity Differential: Benzylic C–Br vs Aromatic C–Cl Enables Unambiguous Sequential Functionalization

The target compound possesses two leaving groups with a wide reactivity gap: the benzylic C–Br bond (prone to rapid SN2 nucleophilic displacement) and the aromatic C–Cl bond (requiring palladium-catalyzed cross-coupling conditions). This contrasts with 3,6-dichloropyridazine, where the two aromatic C–Cl bonds exhibit near-identical reactivity. Under classical Suzuki–Miyaura conditions, attempted C3-selective monophenylation of 3,6-dichloropyridazine yields a 7:3 mixture of mono- and diphenylated products, whereas 3-(bromomethyl)-6-chloropyridazine can undergo unambiguous stepwise elaboration: the benzylic bromide reacts first (nucleophilic substitution or Suzuki coupling of benzylic halides), followed by palladium-catalyzed cross-coupling at the C6 aryl chloride [1][2]. This built-in reactivity gradient eliminates the need for the more expensive 3-chloro-6-iodopyridazine intermediate that is otherwise required to achieve complete selectivity with dihalopyridazines [1].

Sequential functionalization Site-selective derivatization Orthogonal reactivity Pyridazine building block

Benzylic Bromide vs Benzylic Chloride: Superior Leaving-Group Ability Accelerates Nucleophilic Displacement

The benzylic bromide in the target compound provides markedly higher reactivity toward nucleophiles compared to the benzylic chloride in 3-(chloromethyl)-6-chloropyridazine (CAS 120276-59-7). Bromide is a superior leaving group relative to chloride, as reflected in the pKa values of their conjugate acids (HBr ≈ −9 vs HCl ≈ −7) and the lower C–Br bond dissociation energy (≈285 kJ/mol for C–Br vs ≈327 kJ/mol for C–Cl in benzylic systems) [1]. This difference translates to faster SN2 displacement kinetics under identical conditions, enabling the use of milder temperatures and shorter reaction times when employing the bromomethyl analog for nucleophilic substitution reactions with amines, thiolates, or alkoxides .

Nucleophilic substitution Leaving group ability Benzylic bromide SN2 reactivity

Dual vs Single Functional Handle: Molecular Complexity Advantage Over Mono-Substituted Pyridazine Analogs

3-(Bromomethyl)-6-chloropyridazine carries two independently addressable functionalization sites, whereas 3-(bromomethyl)pyridazine (CAS 60023-36-1) offers only one. The physicochemical property differences between these two compounds underscore their divergent utility: the target compound has a higher molecular weight (207.45 vs 173.01 g/mol), higher predicted boiling point (326.7 °C vs ~294 °C), higher density (1.768 vs 1.6–1.64), and a significantly different computed XLogP3-AA (1.4 with the chlorine substituent vs a higher logP expected without it due to reduced polarity) [1]. The lower topological polar surface area (TPSA = 25.8 Ų for the target, computed by PubChem) relative to what would be expected for a mono-substituted analog contributes to improved predicted membrane permeability for derived drug candidates [1]. Moreover, the electron-withdrawing chlorine at C6 activates the pyridazine ring for nucleophilic aromatic substitution while simultaneously modulating the electronics of the heterocycle in ways that affect downstream biological target binding [2].

Molecular complexity Drug discovery building block Diversifiable scaffold Pyridazine library synthesis

Synthesis Route Benchmark: Radical Bromination Yield and Purity Profile from 3-Chloro-6-methylpyridazine

The compound is synthesized via radical bromination of 3-chloro-6-methylpyridazine (CAS 1121-79-5) using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride at 70 °C, yielding the title compound in 20% isolated yield after silica gel column chromatography . This synthesis is documented in patent WO2022/42591 as intermediate 41B . The relatively modest yield is characteristic of radical benzylic bromination of electron-deficient heterocycles, where the electron-withdrawing pyridazine ring deactivates the methyl group toward hydrogen abstraction. Despite the moderate yield, the product is obtainable at commercial purity levels of ≥95% to 98%+ from multiple suppliers with full analytical characterization (NMR, HPLC, GC) , making it a readily accessible building block for discovery-scale synthesis without the need for in-house preparation.

Radical bromination NBS bromination Process chemistry Pyridazine synthesis

Storage and Handling Profile: Predicted Stability Parameters Inform Procurement and Inventory Management

The compound requires storage under inert atmosphere in a freezer at −20 °C, consistent with the reactivity of the benzylic bromide moiety toward hydrolysis and nucleophilic degradation . The predicted boiling point of 326.7±27.0 °C and density of 1.768 g/cm³ provide benchmarks for handling and formulation calculations . The predicted pKa of −0.07±0.10 indicates that the pyridazine ring nitrogens are very weakly basic, meaning the compound remains unprotonated under physiological and most synthetic pH conditions, which is relevant for both extraction protocols and biological assay compatibility . In contrast, 3-(bromomethyl)pyridazine (without the electron-withdrawing 6-chloro substituent) has a lower density (1.6) and lower boiling point (~294 °C), differences attributable to the reduced molecular weight and altered intermolecular interactions .

Chemical stability Storage conditions Procurement logistics Building block handling

Electron-Deficient Pyridazine Core: Enhanced Reactivity Toward Nucleophilic Aromatic Substitution vs Electron-Rich Heteroaryl Analogs

The 6-chloro substituent on the electron-deficient pyridazine ring is activated toward nucleophilic aromatic substitution (SNAr) by the two adjacent ring nitrogen atoms, which exert a combined electron-withdrawing effect. This is distinct from chloropyridines or chloropyrimidines, where the degree of activation differs systematically. In pyridazine, the 1,2-diazine arrangement creates a unique electronic environment: positions 3 and 6 (α to nitrogen) are the most electron-deficient and thus most reactive toward nucleophilic attack [1]. This contrasts with 2-chloropyridine, where only one nitrogen activates the C–Cl bond, and with 2-chloropyrimidine, where two nitrogens are positioned differently. The 6-chloro substituent in the target compound is therefore inherently more reactive in SNAr than a chloropyridine analog, while the benzylic bromide at C3 provides an additional, kinetically distinct electrophilic site [1][2].

Nucleophilic aromatic substitution Electron-deficient heterocycle SNAr reactivity Pyridazine electronics

Optimal Procurement and Application Scenarios for 3-(Bromomethyl)-6-chloropyridazine in Drug Discovery and Chemical Biology


Stepwise Synthesis of 3,6-Disubstituted Pyridazine Libraries for Kinase Inhibitor SAR Exploration

In medicinal chemistry programs targeting kinase inhibition, where pyridazine cores are established pharmacophores, 3-(bromomethyl)-6-chloropyridazine enables a two-step sequential diversification strategy: first, the benzylic bromide is displaced with an amine, thiol, or alkoxide nucleophile to install a C3 substituent; second, the C6 aryl chloride undergoes Suzuki–Miyaura cross-coupling with an aryl- or heteroarylboronic acid to introduce a C6 aryl group. This strategy is superior to using 3,6-dichloropyridazine, which requires a more expensive 3-chloro-6-iodopyridazine intermediate to achieve the same level of site-selectivity [1]. The resulting 3,6-disubstituted pyridazine libraries have been explored in p38 MAP kinase and nicotinic acetylcholine receptor programs, where substitution at both positions is critical for potency and selectivity [2].

Construction of 6-Chloropyridazin-3-ylmethyl-Derived Pharmacophores for CNS and Metabolic Disease Targets

The 6-chloropyridazin-3-ylmethyl motif—directly accessible from the target compound via nucleophilic displacement of the bromomethyl group—has been employed in the design of ligands targeting nicotinic acetylcholine receptors (nAChRs) and sodium-glucose cotransporter 2 (SGLT2) [1][2]. In these programs, the 6-chloro substituent is retained in the final bioactive molecule as a pharmacophoric element that contributes to target binding affinity. Using 3-(bromomethyl)-6-chloropyridazine as the starting material preserves the 6-chloro group throughout the synthetic sequence, whereas starting from 3-(bromomethyl)pyridazine would require a separate chlorination step to introduce this critical substituent [1].

One-Pot Dual Substitution Strategies for Expedited Parallel Synthesis in Hit-to-Lead Optimization

The orthogonal reactivity of the benzylic bromide and aromatic chloride in 3-(bromomethyl)-6-chloropyridazine has precedent for one-pot sequential transformations, as demonstrated with related bromobenzyl chloride and 2-chloromethyl-6-halogenoimidazo[1,2-b]pyridazine systems [1]. Under carefully controlled conditions, the benzylic halide can be first coupled with a boronic acid under mild Pd catalysis, followed by addition of a second boronic acid and more forcing conditions to functionalize the aryl chloride, all in a single reaction vessel. This approach minimizes intermediate isolation steps and is particularly valuable in parallel synthesis workflows where throughput and speed are prioritized over per-step yield optimization [1].

Pharmaceutical Intermediate Supply Chain: Procuring the Pre-Functionalized Pyridazine Core for Late-Stage Diversification

For contract research organizations (CROs) and pharmaceutical development groups building focused pyridazine libraries, 3-(bromomethyl)-6-chloropyridazine serves as a strategic procurement item: a single building block that replaces the need to stock multiple mono-functionalized pyridazine intermediates. At commercial purities of 95–98%+ with batch-specific QC documentation (NMR, HPLC, GC) from established suppliers [1][2], the compound meets the analytical specifications required for patent-track synthesis and can be ordered at scales from grams to kilograms. The −20 °C storage requirement must be accounted for in cold-chain logistics, but this is offset by the reduction in SKU complexity compared to maintaining separate inventories of 3-(bromomethyl)pyridazine and 6-chloropyridazine derivatives [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Bromomethyl)-6-chloropyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.